

Application Notes and Protocols for In Vitro T-Cell Stimulation with SIINFEKL

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Compound of Interest

Compound Name: OVA (257-264), scrambled

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These application notes provide a detailed protocol for the in vitro stimulation of CD8+ T-cells using the synthetic peptide SIINFEKL. This peptide represents the immunodominant epitope of chicken ovalbumin (amino acids 257-264) and is a cornerstone for studying antigen-specific CD8+ T-cell responses, particularly in the context of OT-I transgenic mice, whose T-cells almost exclusively recognize this peptide presented by the MHC class I molecule H-2Kb.[1][2][3] This protocol is essential for immunology research and the development of novel immunotherapies and vaccines.

Core Principles

The in vitro stimulation of T-cells with SIINFEKL peptide mimics the physiological process of antigen presentation to T-cells.[4] Antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes, process and present the SIINFEKL peptide on their MHC class I molecules.[1][3] T-cells from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex, recognize this complex, leading to T-cell activation, proliferation, cytokine production, and differentiation into cytotoxic T-lymphocytes (CTLs).[1][2][3][5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro T-cell stimulation experiments with SIINFEKL. These values can vary based on specific experimental conditions.

Table 1: T-Cell Proliferation and Activation Markers

| Parameter | Method | Typical Result | Reference |
|----------------------|------------------------------------|--|-----------|
| T-Cell Proliferation | CFSE Dye Dilution (Flow Cytometry) | >80% of OT-I CD8+ T-cells proliferate after 72 hours of stimulation. | [1] |
| CD69 Expression | Flow Cytometry | Upregulated on >70% of OT-I CD8+ T-cells within 18-24 hours.[4] [6] | [4][6] |
| CD44 Expression | Flow Cytometry | Increased expression on activated T-cells, with a shift to a CD44high phenotype. [5][7] | [5][7] |
| PD-1 Expression | Flow Cytometry | Expression can be modulated by stimulation conditions; may be reduced in the presence of TLR ligands.[8] | [8] |

Table 2: Cytokine Production

| Cytokine | Method | Typical Concentration Range | Time Point | Reference |
|--|---|---|-------------------------------|-----------|
| Interferon-gamma (IFN- γ) | ELISPOT | 500-2000 spot-forming units (SFU) per 10 ⁶ cells | 24-48 hours | [7][9] |
| Intracellular Staining (Flow Cytometry) | 30-60% of CD8+ T-cells positive | 6-24 hours (with Brefeldin A) | [10][11] | |
| ELISA | 1000-5000 pg/mL | 48-72 hours | [5] | |
| Interleukin-2 (IL-2) | Intracellular Staining (Flow Cytometry) | 10-30% of CD8+ T-cells positive | 6-24 hours (with Brefeldin A) | [10][11] |
| ELISA | 500-2000 pg/mL | 24-48 hours | [5] | |
| Tumor Necrosis Factor-alpha (TNF- α) | Intracellular Staining (Flow Cytometry) | 20-50% of CD8+ T-cells positive | 6-24 hours (with Brefeldin A) | [11] |

Experimental Protocols

Protocol 1: T-Cell Stimulation using Splenocytes as APCs

This protocol utilizes the endogenous antigen-presenting cells within a splenocyte population from OT-I mice to present the SIINFEKL peptide.

Materials:

- Spleen from an OT-I transgenic mouse
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 μ M 2-mercaptoethanol (complete RPMI)

- SIINFEKL peptide (sterile, high purity)
- 70 μ m cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- 96-well U-bottom culture plate
- Brefeldin A (for intracellular cytokine staining)
- Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFN- γ , anti-IL-2)

Procedure:

- Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish with 5 mL of complete RPMI.
- Gently mash the spleen through a 70 μ m cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
- Centrifuge the cell suspension at 400 x g for 5 minutes.
- Resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 2 minutes at room temperature.
- Add 8 mL of complete RPMI to neutralize the lysis buffer and centrifuge at 400 x g for 5 minutes.
- Resuspend the splenocytes in complete RPMI and perform a cell count.
- Adjust the cell concentration to 2×10^6 cells/mL in complete RPMI.
- Prepare serial dilutions of the SIINFEKL peptide in complete RPMI (e.g., from 10 μ g/mL to 0.01 ng/mL).
- In a 96-well U-bottom plate, add 100 μ L of the splenocyte suspension to each well.

- Add 100 μ L of the diluted SIINFEKL peptide to the respective wells. For a negative control, add 100 μ L of complete RPMI without peptide.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- For intracellular cytokine analysis, add Brefeldin A to the culture 4-6 hours before harvesting the cells.[\[10\]](#)[\[11\]](#)
- Harvest the cells and proceed with flow cytometry analysis for activation markers and intracellular cytokines.

Protocol 2: T-Cell Stimulation using Bone Marrow-Derived Dendritic Cells (BMDCs) as APCs

This protocol involves co-culturing purified OT-I T-cells with SIINFEKL-pulsed BMDCs for a more controlled stimulation.

Materials:

- Bone marrow cells from C57BL/6 mice
- GM-CSF (Granulocyte-macrophage colony-stimulating factor)
- OT-I splenocytes or purified OT-I CD8⁺ T-cells
- SIINFEKL peptide
- Complete RPMI
- CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
- CD8⁺ T-cell isolation kit

Procedure: Part A: Generation of BMDCs

- Harvest bone marrow from the femurs and tibiae of C57BL/6 mice.

- Culture the bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 7-9 days.
- On day 3 and day 6, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF.
- On day 7-9, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

Part B: T-Cell Isolation and Labeling

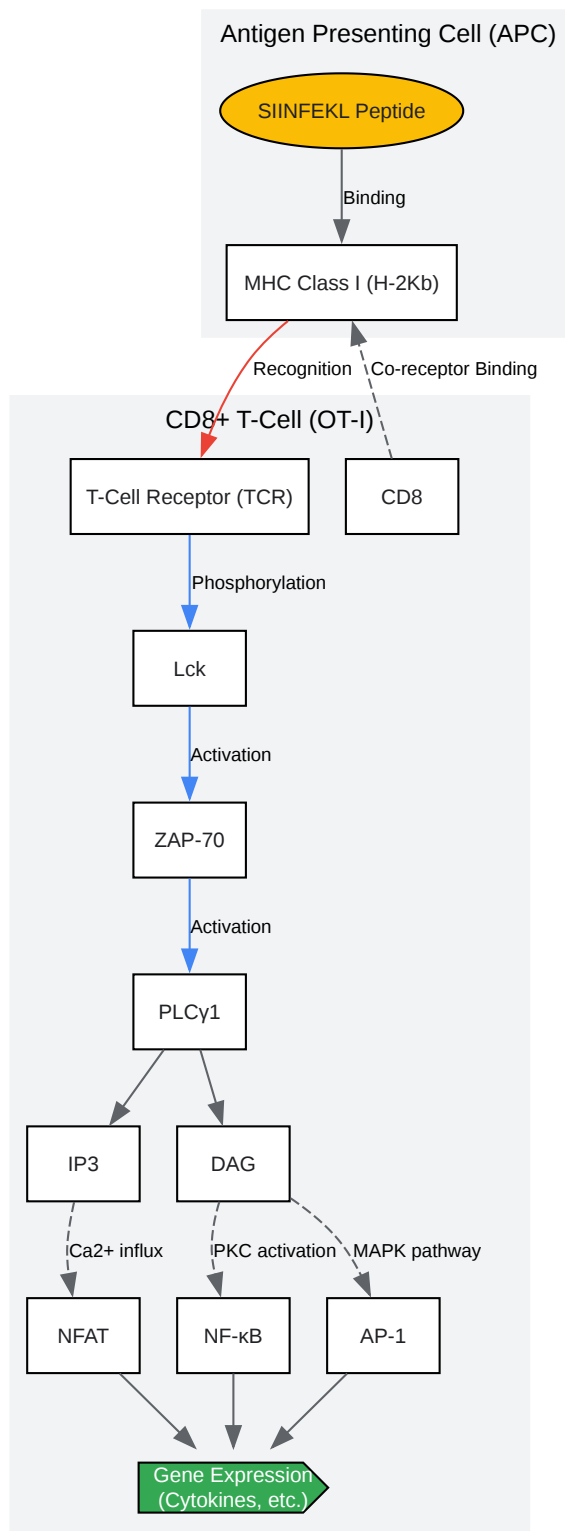
- Isolate splenocytes from an OT-I mouse as described in Protocol 1.
- Purify CD8+ T-cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions.
- For proliferation assays, label the purified OT-I T-cells with CFSE according to the manufacturer's protocol.[\[1\]](#)

Part C: Co-culture and Stimulation

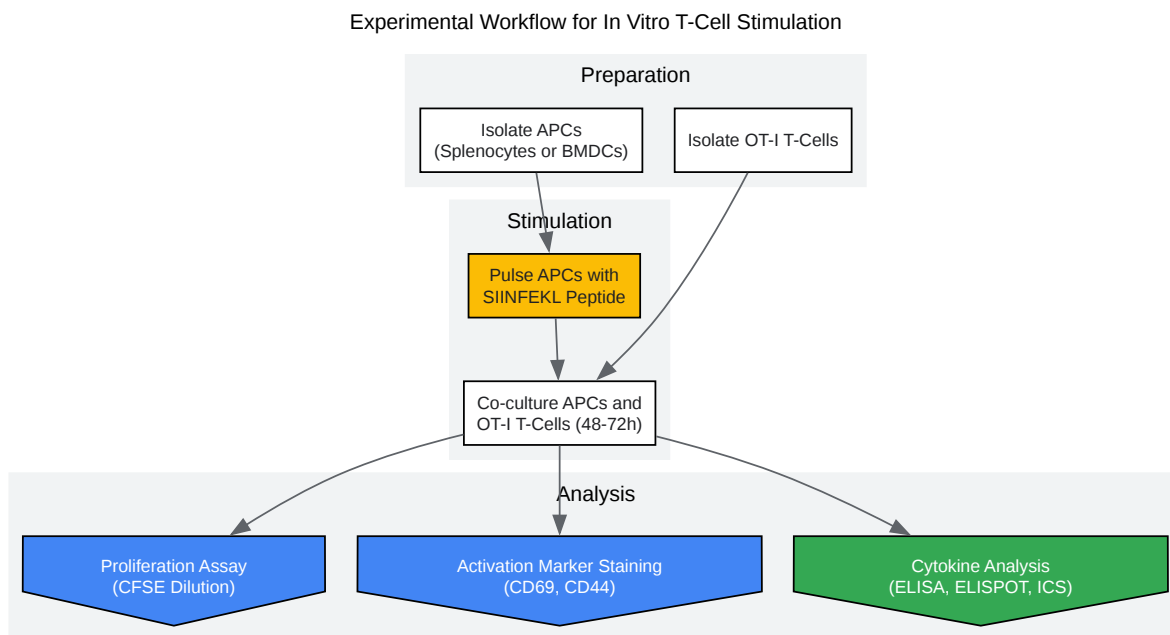
- Plate the BMDCs in a 96-well plate at 1×10^5 cells/well.
- Pulse the BMDCs with various concentrations of SIINFEKL peptide (e.g., 1 μ g/mL) for 2-4 hours at 37°C.[\[10\]](#)
- Wash the BMDCs three times with complete RPMI to remove excess peptide.
- Add 2×10^5 purified (and CFSE-labeled, if applicable) OT-I T-cells to each well containing the pulsed BMDCs.
- Incubate the co-culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Harvest the cells for analysis of proliferation (CFSE dilution) by flow cytometry.
- Collect the supernatant for cytokine analysis by ELISA.

Visualizations

SIINFEKL-Mediated T-Cell Activation Pathway

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Caption: Signaling cascade initiated by SIINFEKL peptide presentation to a CD8+ T-cell.



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Caption: General workflow for stimulating and analyzing T-cell responses to SIINFEKL.

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